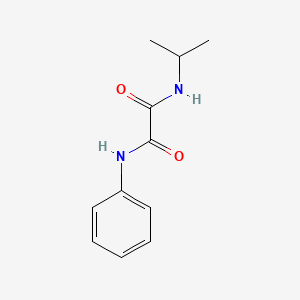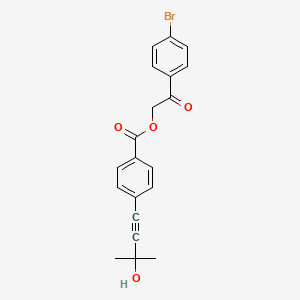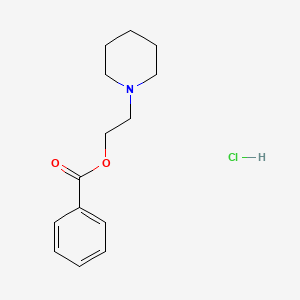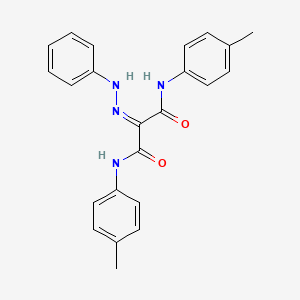
N-isopropyl-N'-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-N'-phenylethanediamide (also known as N-phenylpropyl-N-isopropylamide or IPPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound is widely used in different fields of research, including material science, pharmacology, and environmental science.
作用機序
The mechanism of action of N-isopropyl-N'-phenylethanediamide is not fully understood. However, it is believed to act on the vanilloid receptor subtype 1 (VR1) and the cannabinoid receptor subtype 1 (CB1). The compound is thought to inhibit the release of substance P, a neurotransmitter that is involved in pain transmission. It is also believed to activate the endocannabinoid system, which plays a role in pain modulation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. The compound has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, the compound has been found to have anti-tumor effects and can induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using N-isopropyl-N'-phenylethanediamide in lab experiments is its low toxicity. The compound has been found to be relatively safe and has a low risk of causing adverse effects. Another advantage is its stability, which makes it suitable for long-term experiments. However, one limitation of using the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-isopropyl-N'-phenylethanediamide. One area of research is the development of new analogs of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as multiple sclerosis and epilepsy. In addition, further studies are needed to fully understand the mechanism of action of the compound and its effects on different biological systems.
Conclusion
This compound is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool in material science, pharmacology, and environmental science. The compound has been found to have several biochemical and physiological effects, and its low toxicity makes it a safe option for lab experiments. Further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of different diseases.
合成法
The synthesis of N-isopropyl-N'-phenylethanediamide involves the reaction between aniline and isobutyryl chloride in the presence of a base. The reaction yields a crude product that is further purified through recrystallization. The chemical structure of the compound is confirmed through various spectroscopic techniques such as NMR and IR.
科学的研究の応用
N-isopropyl-N'-phenylethanediamide has a wide range of applications in scientific research. It is used as a cross-linking agent in the synthesis of polymers and resins. It is also used as an antioxidant in rubber and plastic industries. In pharmacology, the compound is used as an analgesic and anti-inflammatory agent. It has been found to be effective in treating chronic pain and neuropathic pain. The compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-phenyl-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)12-10(14)11(15)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYUDHEPQFCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4999073.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4999082.png)
![4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4999084.png)
![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B4999100.png)
![2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4999120.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)

![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4999151.png)